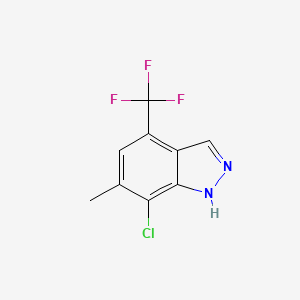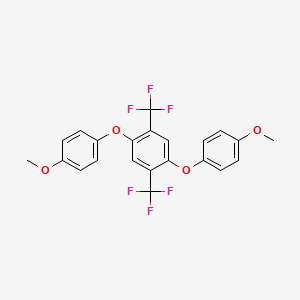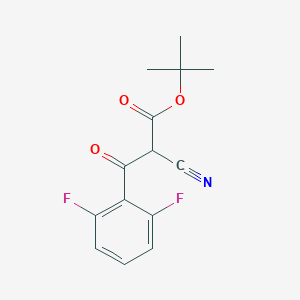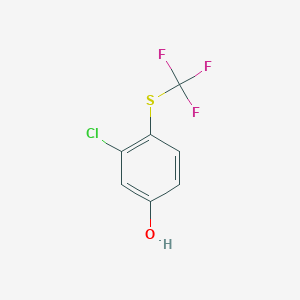
7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole, or 7-CMTI, is an indazole-based compound with potential applications in scientific research and laboratory experiments. This compound is a derivative of indazole, a heterocyclic compound with three nitrogen atoms in its ring structure, and is characterized by its chloro, methyl, and trifluoromethyl substituents. 7-CMTI has been studied extensively in recent years due to its potential therapeutic, biological, and pharmacological applications.
科学研究应用
7-CMTI has been studied extensively in recent years due to its potential therapeutic, biological, and pharmacological applications. In particular, 7-CMTI has been investigated as a potential anti-inflammatory and anti-tumor agent. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi. Additionally, 7-CMTI has been studied for its potential to act as an antioxidant, a neuroprotective agent, and an anti-diabetic agent.
作用机制
The exact mechanism of action of 7-CMTI is still being studied, but it is believed to involve the inhibition of several key enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). It is also believed to interfere with the production of pro-inflammatory cytokines and to inhibit the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
7-CMTI has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in several animal models, including rats and mice. In addition, 7-CMTI has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the activity of certain enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). Additionally, 7-CMTI has been shown to have neuroprotective effects and to reduce the levels of certain pro-inflammatory cytokines.
实验室实验的优点和局限性
The use of 7-CMTI in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has been shown to have several potential therapeutic, biological, and pharmacological applications. Additionally, 7-CMTI has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. However, there are some limitations to its use in laboratory experiments. For example, 7-CMTI has been shown to be toxic at high concentrations, and it has been associated with some side effects, including nausea, dizziness, and headache.
未来方向
There are several potential future directions for 7-CMTI. It could be further studied for its potential therapeutic, biological, and pharmacological applications. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential side effects. Additionally, 7-CMTI could be further studied for its potential to inhibit the growth of certain bacteria and fungi, as well as for its potential to act as an antioxidant, a neuroprotective agent, and an anti-diabetic agent. Finally, 7-CMTI could be further studied for its potential to be used in combination with other compounds or drugs to enhance its therapeutic effects.
合成方法
7-CMTI can be synthesized through several methods, including the Scholl reaction, the Vilsmeier-Haack reaction, and the Wurtz-Fittig reaction. The Scholl reaction is a palladium-catalyzed coupling reaction that involves the reaction of an organohalide and an aryl halide. The Vilsmeier-Haack reaction is a reaction that involves the reaction of an amine and an aldehyde to form an imine, which is then converted into an amide. The Wurtz-Fittig reaction is a coupling reaction that involves the reaction of an alkyl halide with an aryl halide.
属性
IUPAC Name |
7-chloro-6-methyl-4-(trifluoromethyl)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2/c1-4-2-6(9(11,12)13)5-3-14-15-8(5)7(4)10/h2-3H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGIZULXIZHWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NNC2=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)


![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)

![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)
![1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6301960.png)




